5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
Overview
Description
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a heterocyclic compound that features a trifluoromethyl group and a phenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of a suitable phenyl-substituted imidazolidine-2,4-dione precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced into the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with higher oxidation states, while reduction can produce partially or fully reduced imidazolidine compounds.
Scientific Research Applications
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has been investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione
Uniqueness
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of both a phenyl group and a trifluoromethyl group on the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, commonly referred to as a trifluoromethylated imidazolidine derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of imidazolidine-2,4-dione derivatives known for their potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a trifluoromethyl group that significantly influences its biological activity and pharmacokinetic properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Antibacterial Activity
Research has demonstrated that imidazolidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound have effective antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within acceptable ranges for clinical relevance .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 50 | S. aureus |
3,5,5-triphenylimidazolidine-2,4-dione | 50 | P. aeruginosa |
Anticancer Activity
The anticancer potential of imidazolidine derivatives has also been explored. For example, studies indicate that these compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including modulation of protein kinases involved in cell survival pathways .
Mechanisms of Action
- Inhibition of Protein Kinases : Compounds like this compound have been shown to selectively inhibit protein kinases such as Pim-1 and Pim-2, which are implicated in cancer progression. This inhibition leads to decreased phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis in cancer cells .
- DNA Interaction : Molecular docking studies suggest that these compounds may interact with DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction can inhibit bacterial growth by blocking the replication process .
Case Studies
Several case studies have highlighted the efficacy of imidazolidine derivatives:
- Study on Antibacterial Efficacy : A study conducted by Bapna et al. evaluated the antibacterial activity of various hydantoin derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against both gram-positive and gram-negative bacteria with MIC values comparable to established antibiotics .
- Anticancer Effects : In vitro studies assessing the cytotoxicity of imidazolidine derivatives against prostate cancer cell lines revealed that these compounds could effectively reduce cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing novel anticancer agents based on this scaffold .
Properties
IUPAC Name |
5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXOAWOBWITDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999653 | |
Record name | 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783-61-9 | |
Record name | Hydantoin, 5-phenyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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